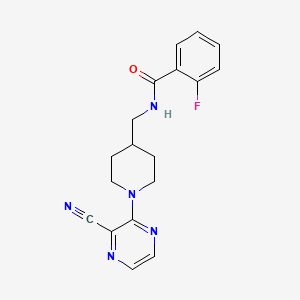

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-phenyl-2-(2-(1-phenylethylidene)hydrazinyl)thiazole, also known as PETT, is a thiazole derivative that has shown promising results in scientific research. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Applications De Recherche Scientifique

Corrosion Inhibition : One study explored the use of poly[(hydrazinylazo)]thiazoles derivatives in preventing corrosion of cast iron-carbon alloy in acid chloride solutions. These compounds demonstrated effective corrosion protection capabilities, which were examined using methods like AC impedance spectroscopy and potentiodynamic polarization (El-Lateef et al., 2021)(El-Lateef et al., 2021).

Antibacterial and Antitumor Activity : Another research focused on the synthesis of pyridine hydrazyl thiazole metal complexes and their crystal structure. These complexes exhibited specific antibacterial and antitumor activities, suggesting potential pharmaceutical applications (Zou et al., 2020)(Zou et al., 2020).

β-Glucuronidase Inhibitory Activity : A study on the synthesis of novel (E)-4-aryl-2-(2-(pyren-1-ylmethylene)hydrazinyl)thiazole derivatives found that these compounds showed excellent in vitro β-glucuronidase inhibitory activity, surpassing that of the standard d-saccharic acid 1,4-lactone. Molecular docking studies helped verify the structure-activity relationship (Salar et al., 2017)(Salar et al., 2017).

Antimicrobial Properties : Synthesis and evaluation of 4-Aryl-2-(1-substituted ethylidene)thiazoles demonstrated promising antibacterial activity against various strains of microorganisms, suggesting their potential as antimicrobial agents (Hassan et al., 2013)(Hassan et al., 2013).

Antiviral Docking Studies : Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized and evaluated for their antimicrobial and antioxidant assays. Some of these compounds showed promising antioxidant agents and potential as therapeutic targets for SARS-CoV-2 (COVID-19) based on molecular docking methods (Haroon et al., 2021)(Haroon et al., 2021).

Anticancer Activity : Novel 2-(2-hydrazinyl)thiazole derivatives were synthesized and investigated for their antibacterial, antifungal, and antiproliferative activities. Some compounds showed moderate antiproliferative activity against various cancer cell lines (Yurttaş et al., 2020)(Yurttaş et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anti-candida properties , suggesting potential targets could be enzymes or proteins essential to the growth and survival of Candida species.

Mode of Action

It’s known that the compound is synthesized from phenyl hydrazines and different acetophenones . The interaction of the compound with its targets could involve the formation of covalent bonds, leading to the inhibition of the target’s function.

Biochemical Pathways

Given its potential anti-candida properties , it may interfere with the metabolic pathways essential for the growth and survival of Candida species.

Result of Action

albicans strain , indicating that the compound may lead to the inhibition of growth and survival of this organism.

Propriétés

IUPAC Name |

4-phenyl-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13(14-8-4-2-5-9-14)19-20-17-18-16(12-21-17)15-10-6-3-7-11-15/h2-12H,1H3,(H,18,20)/b19-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEAVIFAHPIVOS-CPNJWEJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione](/img/structure/B2406537.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)